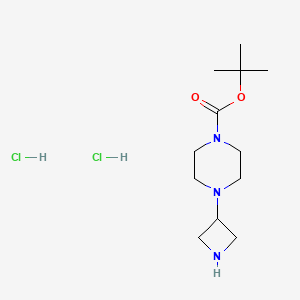

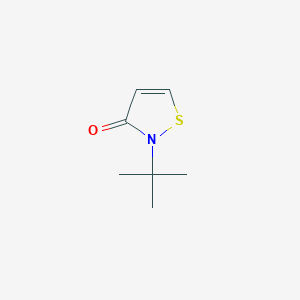

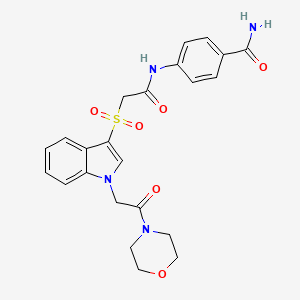

N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide" is a derivative of the pyrazole class, which is known for its biological activity, particularly in the context of cannabinoid receptors. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including their role as ligands for CB1 and CB2 receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as cyclization or cycloaddition. For instance, the synthesis of imidazolidine-4-one derivatives from α-(N-acyl-hydroxyamino) acid esters through cyclization reactions has been described . Similarly, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Although the specific synthesis of "N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide" is not detailed in the provided papers, these methods offer insight into the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their interaction with biological targets. The study of N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands revealed that the geometries of the substituents relative to the pyrazole ring play a significant role in receptor affinity . High field NMR spectroscopy and molecular mechanics geometry searches were used to analyze the relative ring geometries and functional group orientations, providing insights into the structural requirements for ligand binding.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloaddition, which is a common method for constructing the pyrazole ring. The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature is an example of such reactions . These reactions are typically carried out under metal-free conditions, highlighting the versatility and efficiency of pyrazole synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. While the specific physical and chemical properties of "N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide" are not provided in the papers, it can be inferred that properties such as solubility, melting point, and stability would be affected by the presence of functional groups like the methoxy, methyl, and carboxamide moieties. These properties are critical for the compound's biological activity and pharmacokinetics.

Scientific Research Applications

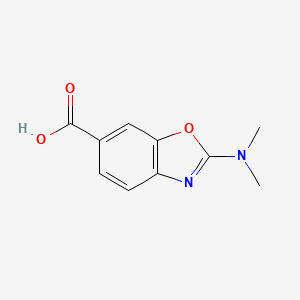

Synthesis and Characterization

The synthesis of methoxy- and fluorine-substituted analogs, including compounds with similar structures to N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide, has been explored to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor. Such compounds, through their structural modifications and binding affinity evaluations, contribute to the advancement of diagnostic tools in neuroscience and oncology (Tobiishi et al., 2007).

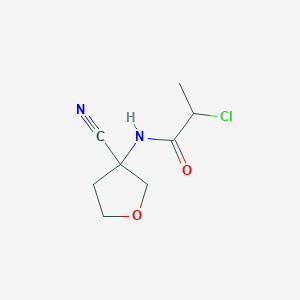

Biological Evaluation

Compounds with the pyrazole carboxamide structure have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the development of new chemotherapeutic agents with potential applications in cancer treatment (Hassan et al., 2014).

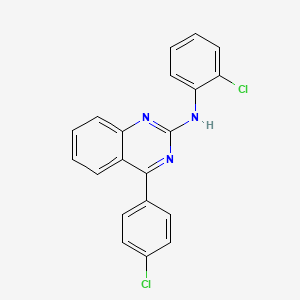

Potential Antipsychotic Applications

New compounds based on the pyrazole and isoxazole framework, fused to a cycloalkene unit and bearing a 1-piperidinyl group, have been synthesized as potential antipsychotic molecules. The general synthesis involves the acylation of a chloro-substituted cyclic ketone with a 1-substituted piperidine-4-carboxylate derivative, followed by heterocyclization. This research paves the way for developing new therapeutic options for psychiatric disorders (Pinna et al., 2013).

Organometallic Complexes as Anticancer Agents

Organometallic complexes containing pyrazolo[3,4-b]pyridines, similar in structural complexity to the subject compound, have been synthesized and evaluated as potential anticancer agents. These compounds highlight the role of metal-based drugs in cancer therapy, offering a novel approach to targeting tumor cells with increased specificity and reduced toxicity (Stepanenko et al., 2011).

properties

IUPAC Name |

N-cyclopentyl-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-20-11-14(16(19-20)24-2)17(23)21-9-5-6-12(10-21)15(22)18-13-7-3-4-8-13/h11-13H,3-10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHZYSLUDXLZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

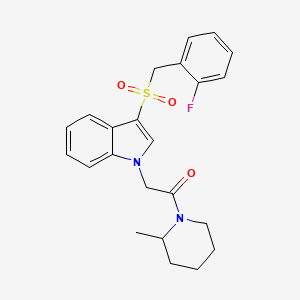

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

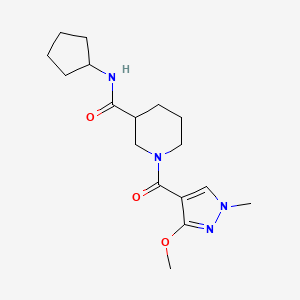

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

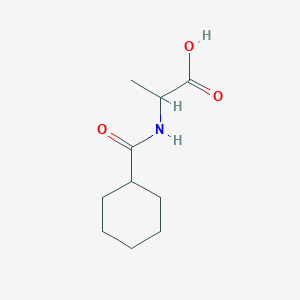

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)